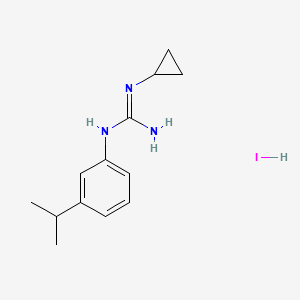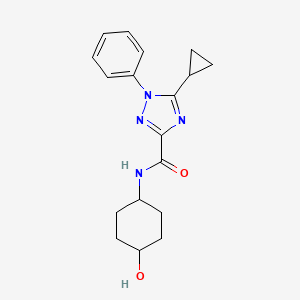![molecular formula C16H20IN3O B6639713 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide, also known as PAG, is a chemical compound that has been widely used in scientific research. PAG is a guanidine derivative that has a unique structure and properties that make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide involves its ability to bind to calcium ions and undergo a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be measured and used to monitor changes in intracellular calcium levels. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been shown to have a high affinity for calcium ions, with a dissociation constant (Kd) of 0.28 μM.
Biochemical and Physiological Effects:
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been shown to have no significant cytotoxicity or adverse effects on cell viability. It has been used to study calcium signaling in a variety of cell types, including neurons, cardiomyocytes, and pancreatic beta cells. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has also been used to study the role of calcium signaling in various physiological processes, such as muscle contraction, neurotransmitter release, and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide in lab experiments include its high sensitivity and selectivity for calcium ions, its ability to be used in live cells, and its compatibility with various imaging techniques. The limitations of using 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide include its relatively low photostability, which can limit its use in long-term imaging experiments, and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the use of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide in scientific research. One potential direction is the development of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide-based probes for other metal ions, such as zinc and copper. Another direction is the optimization of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide's photostability and fluorescence properties to improve its performance in long-term imaging experiments. Additionally, 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously.
Méthodes De Synthèse
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl alcohol with potassium cyanide to form 4-bromobenzyl cyanide. This compound is then reacted with phenylmethanol in the presence of sodium methoxide to form 4-(phenylmethoxymethyl)benzyl cyanide. The final step involves the reaction of 4-(phenylmethoxymethyl)benzyl cyanide with guanidine hydroiodide to produce 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide.
Applications De Recherche Scientifique
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been widely used in scientific research as a fluorescent probe for imaging intracellular calcium ions. It has been shown to have high sensitivity and selectivity for calcium ions, making it an ideal tool for studying calcium signaling pathways in cells. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has also been used as a pH indicator and a sensor for other metal ions such as zinc and copper.
Propriétés
IUPAC Name |
2-[[4-(phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.HI/c17-16(18)19-10-13-6-8-15(9-7-13)12-20-11-14-4-2-1-3-5-14;/h1-9H,10-12H2,(H4,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLJRIMRLLMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)